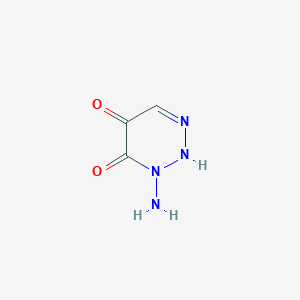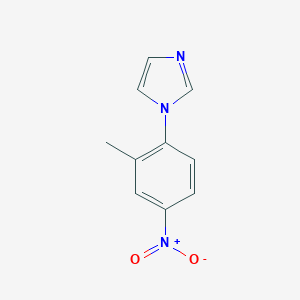
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It is a synthetic compound that is used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole is not fully understood. However, it is believed to act on various pathways in the body, including the GABAergic and glutamatergic systems. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole has various biochemical and physiological effects. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress. Additionally, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds and as a ligand in coordination chemistry. Additionally, this compound has shown potential in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its cost. It is a synthetic compound and can be expensive to produce.
Direcciones Futuras
There are several future directions for research involving 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole. One area of research is the development of new drugs using this compound as a building block. Another area of research is the investigation of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction leads to the formation of 4-(2-nitrosoethyl)-3-methoxy-5-methylisoxazole, which is then reduced with zinc and hydrochloric acid to give the final product.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole has various scientific research applications. It is used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. This compound has been used in the development of new drugs and has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
143006-89-7 |
|---|---|
Nombre del producto |
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(3-methoxy-5-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NO3/c1-5-6(3-4-9)7(10-2)8-11-5/h9H,3-4H2,1-2H3 |
Clave InChI |
VVTPLPTXQSOUOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCO |
SMILES canónico |
CC1=C(C(=NO1)OC)CCO |
Sinónimos |
4-Isoxazoleethanol,3-methoxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
